

Mapping Transcription Bubbles with KAS-seq: Application Notes and Protocols

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Compound of Interest

Compound Name: N3-kethoxal

Cat. No.: B15587110

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) is a robust and sensitive method for genome-wide profiling of single-stranded DNA (ssDNA).^{[1][2]} This technique provides a direct readout of transcriptional activity by capturing the transient ssDNA structures known as transcription bubbles, which are formed by transcriptionally engaged RNA polymerases.^{[3][4][5]} KAS-seq offers several advantages over traditional methods, including rapid labeling (within 5-10 minutes), high sensitivity with low-input material (as few as 1,000 cells), and the ability to simultaneously assess the activity of RNA polymerases I, II, and III, as well as transcribing enhancers.^{[1][3][4][6]} These features make KAS-seq a powerful tool for studying transcription dynamics in various physiological and pathological contexts, including drug development, by enabling the analysis of rare cell populations and clinical samples.^{[3][4]}

This document provides detailed application notes and protocols for performing KAS-seq, from cell labeling to data analysis, to facilitate its adoption in research and drug discovery workflows.

Principle of KAS-seq

KAS-seq relies on the specific and rapid reaction of **N3-kethoxal**, an azide-containing derivative of kethoxal, with guanine bases in ssDNA.^{[1][3]} In living cells, the double-stranded nature of the DNA helix protects guanine residues from this reaction. However, within transcription bubbles, the exposed guanines on the template and non-template strands are

readily labeled by **N3-kethoxal**.^{[7][8]} The incorporated azide group then allows for the biotinylation of the labeled DNA fragments via a copper-free click chemistry reaction.^[1] These biotinylated fragments, representing regions of active transcription, are subsequently enriched using streptavidin beads for library preparation and next-generation sequencing.^[1]



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Caption: Chemical principle of KAS-seq.

Applications in Research and Drug Development

KAS-seq offers a versatile platform to investigate various aspects of gene regulation and cellular function, with significant implications for drug discovery and development.

- **Mechanism of Action Studies:** Elucidate how therapeutic compounds modulate global transcriptional activity and affect specific gene expression programs. The rapid nature of the labeling allows for capturing immediate transcriptional responses to drug treatment.^[4]
- **Enhancer Activity Profiling:** Identify and characterize active enhancers, which are critical for cell-type-specific gene expression and are often dysregulated in disease.^{[3][5]} KAS-seq can reveal how drugs impact the enhancer landscape.
- **Biomarker Discovery:** Profile transcription dynamics in patient-derived samples or disease models to identify novel biomarkers for diagnosis, prognosis, or treatment response. The low-input requirement is particularly advantageous for limited clinical samples.^[3]
- **Toxicity Screening:** Assess the off-target effects of drug candidates on global transcription, providing early insights into potential cellular toxicity.

- **Characterizing Drug Resistance:** Investigate the transcriptional reprogramming that occurs as cells develop resistance to therapeutic agents.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing KAS-seq on mammalian cells.

Materials and Reagents

Reagent	Supplier (Cat. No.)	Final Concentration / Amount
N3-kethoxal	Synthesized as per Wu et al., 2020	5 mM
Cell Culture Medium	Varies by cell line	-
DRB (for transcription inhibition)	Sigma (D1916)	100 μ M
Triptolide (for transcription inhibition)	Sigma (T3652)	1 μ M
PureLink Genomic DNA Mini Kit	Thermo (K182002)	-
DBCO-PEG4-Biotin	Sigma (760749)	1 mM
RNase A	Thermo (12091039)	-
DNA Clean & Concentrator-5 kit	Zymo (D4013)	-
Dynabeads MyOne Streptavidin C1	Thermo (65001)	10 μ L per sample
Accel-NGS Methyl-seq DNA library kit	Swift (30024)	-

Protocol

1. N3-kethoxal Labeling of Cells (5-10 minutes)

- Culture cells to the desired confluency. For a standard experiment, 1-5 million cells are recommended.[1] For low-input experiments, as few as 1,000 cells can be used with protocol modifications.[3]
- Prepare a 500 mM stock solution of **N3-kethoxal** in DMSO.[6]
- Pre-warm the cell culture medium to 37°C.
- Dilute the **N3-kethoxal** stock solution into the pre-warmed medium to a final concentration of 5 mM.[6]
- For adherent cells, replace the existing medium with the **N3-kethoxal**-containing medium. For suspension cells, pellet the cells and resuspend them in the labeling medium.
- Incubate the cells for 5-10 minutes at 37°C and 5% CO₂. [1][3]
- Harvest the cells.

2. Genomic DNA Isolation

- Isolate genomic DNA (gDNA) from the labeled cells using the PureLink Genomic DNA Mini Kit according to the manufacturer's instructions.[3]
- Quantify the extracted gDNA.

3. Biotinylation of Labeled gDNA (Click Chemistry)

- In a tube, combine 1 µg of gDNA, 5 µL of 20 mM DBCO-PEG4-biotin, and 25 mM K₃BO₃ in a total volume of 100 µL.[3]
- Incubate the reaction at 37°C for 1.5 hours with gentle shaking.[3]
- Add 5 µL of RNase A and incubate at 37°C for 5 minutes.[3]
- Purify the biotinylated gDNA using the DNA Clean & Concentrator-5 kit.[3]

4. DNA Fragmentation and Enrichment

- Resuspend the purified gDNA in 100 μ L of water.
- Fragment the gDNA to an average size of 150-350 bp using a Bioruptor Pico or other suitable sonicator.[\[3\]](#)
- Save 5% of the fragmented DNA as an "input" control.[\[3\]](#)
- Use the remaining 95% for enrichment of biotin-tagged DNA.
- Pre-wash 10 μ L of Dynabeads MyOne Streptavidin C1 beads.
- Incubate the fragmented DNA with the pre-washed beads for 15 minutes at room temperature.[\[3\]](#)
- Wash the beads to remove non-biotinylated DNA.
- Elute the enriched DNA by heating the beads in 15 μ L of water at 95°C for 10 minutes.[\[3\]](#)

5. Library Preparation and Sequencing

- Construct sequencing libraries from the eluted DNA and the input DNA using the Accel-NGS Methyl-seq DNA Library Kit.[\[3\]](#)
- Sequence the libraries on an Illumina platform (e.g., NextSeq 500) with single-end 80 bp reads, aiming for approximately 30 million reads per library.[\[3\]](#)

Low-Input KAS-seq Modifications

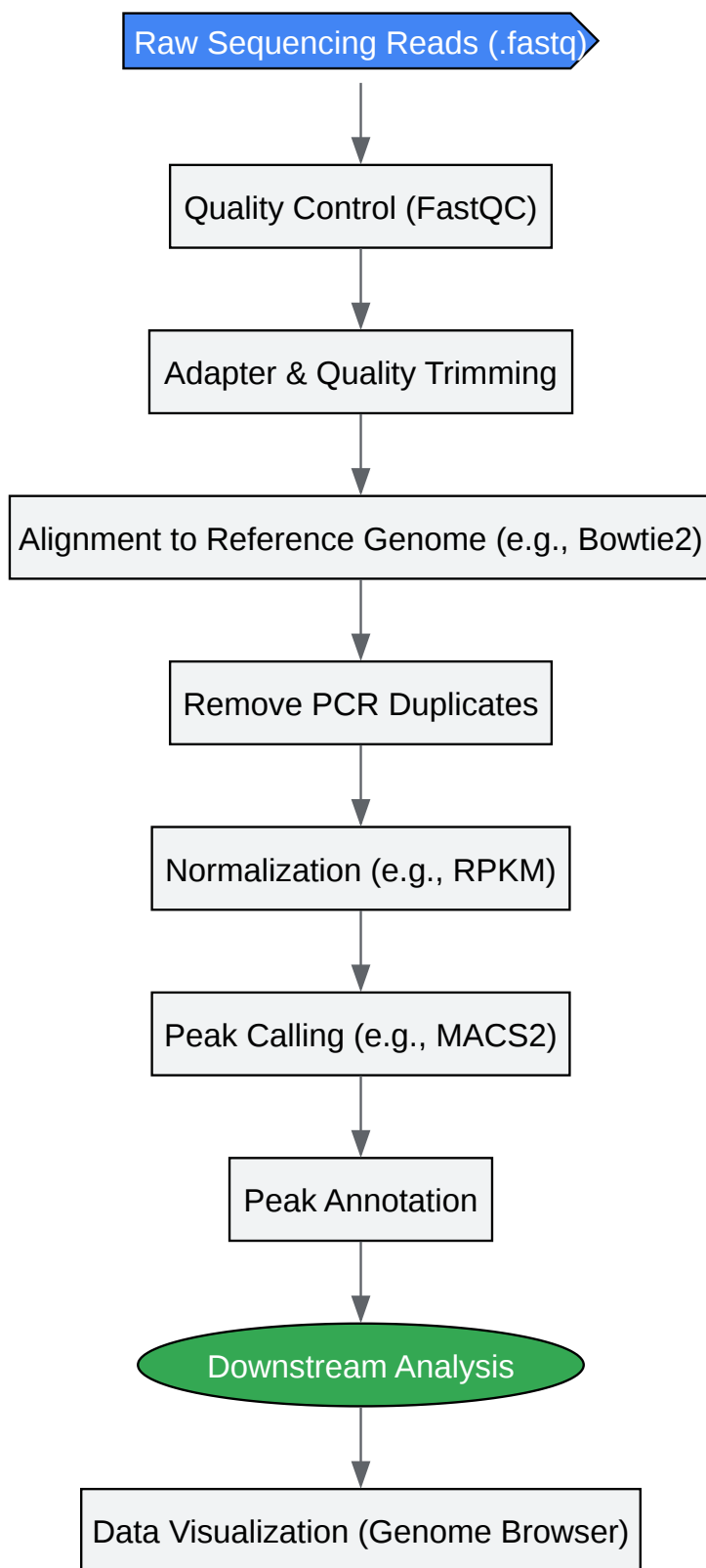
For experiments with 1,000 to 10,000 cells, the following modifications are recommended:[\[3\]](#)

Number of Cells	gDNA Isolation Kit	Tn5 Transposase Volume (50 µL reaction)
1,000	Quick gDNA mini plus kit (Zymo, D4068)	1.5 µL
5,000	Quick gDNA mini plus kit (Zymo, D4068)	2 µL
10,000	Quick gDNA mini plus kit (Zymo, D4068)	5 µL

Data Analysis

A dedicated bioinformatics pipeline, KAS-pipe, is available for the analysis of KAS-seq data.[\[1\]](#) More recently, KAS-Analyzer has been developed as a comprehensive computational framework for in-depth analysis and interpretation.[\[7\]](#)

The general workflow for KAS-seq data analysis is as follows:



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Caption: KAS-seq data analysis workflow.

Key Downstream Analyses with KAS-Analyzer include:[7]

- Calculation of transcription-related metrics: Pausing index, elongation, and termination metrics can be calculated to understand transcription dynamics.
- Identification of single-stranded transcribing (SST) enhancers: Pinpoint active enhancers based on their ssDNA signature.
- Differential RNA polymerase activity analysis: Compare transcriptional activity across different conditions or time points.
- High-resolution mapping of R-loops (with spKAS-seq): A strand-specific version of KAS-seq can identify R-loop structures.

Comparison with Other Methods

KAS-seq offers distinct advantages over other methods used to profile transcriptional activity.

Method	Principle	Advantages	Limitations
KAS-seq	Chemical labeling of ssDNA in transcription bubbles	Rapid, low-input, direct measure of polymerase activity, no antibodies needed	Does not distinguish between different RNA polymerases without further analysis
PRO-seq/GRO-seq	Nuclear run-on with labeled nucleotides	Strand-specific, identifies engaged polymerases	Requires millions of cells, more complex protocol
Pol II ChIP-seq	Antibody-based enrichment of RNA Polymerase II	Identifies polymerase occupancy	Does not distinguish between paused and actively elongating polymerases
ATAC-seq	Transposase-based identification of open chromatin	Low-input, identifies regulatory regions	Indirect measure of transcriptional activity

Limitations and Future Directions

While KAS-seq is a powerful technique, it is important to consider its limitations. The method labels all ssDNA, so signals may also arise from replication forks or DNA repair sites, although transcription bubbles are the most abundant source.[9] Future developments may involve coupling KAS-seq with protein-specific enrichment methods, such as CUT&Tag, to differentiate transcription-mediated ssDNA signals from other ssDNA structures.[1] Additionally, improving the resolution of KAS-seq will further enhance its utility in dissecting the fine-scale dynamics of transcription.[1]

Conclusion

KAS-seq provides a sensitive, rapid, and low-input method to map transcription bubbles genome-wide, offering a direct and dynamic view of transcriptional activity. Its versatility and applicability to a wide range of sample types, including those with limited cell numbers, make it an invaluable tool for basic research and for accelerating drug discovery and development by providing deep insights into the mechanisms of gene regulation and drug action.

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